Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone” is a complex organic compound. It is related to the benzo[c][1,2,5]thiadiazole family of compounds . These compounds have been researched for use in photovoltaics or as fluorescent sensors .
Synthesis Analysis
The synthesis of related compounds involves the use of reactions such as the Sonogashira and Stille reactions . A specific synthesis process for this compound is not found in the available literature.Chemical Reactions Analysis
The compound is likely to participate in various chemical reactions. For instance, benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester, a related compound, can be used as a reactant to synthesize 5-methylbenzo[c][1,2,5]thiadiazole by methylation reaction with methyl iodide using a palladium catalyst .Scientific Research Applications
Synthesis and Antimicrobial Activities
Patel et al. (2011) conducted a study on the synthesis of new pyridine derivatives, including compounds structurally similar to Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone, demonstrating variable and modest antimicrobial activity against bacterial and fungal strains. This research underscores the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antitubercular Chemotypes
Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, closely related to the target compound, as new anti-mycobacterial chemotypes. Their study synthesized thirty-six benzo[d]thiazole-2-carboxamides and evaluated them for their anti-tubercular activity, finding several compounds with potent activity, highlighting the importance of such scaffolds in developing novel anti-tubercular agents (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).
Photophysical Studies for Organic Electronics
Bathula et al. (2016) synthesized a thiadiazolo[3,4-c]pyridine-based donor-acceptor copolymer, illustrating the compound's promising photophysical properties for organic field-effect transistor (OFET) applications. The study suggests that compounds incorporating the thiadiazole unit offer significant advantages for the development of organic electronics, indicating the broad utility of such chemical structures in material science (Bathula, Lee, Kalode, Badgujar, Belavagi, Khazi, & Kang, 2016).
properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(4-pyridin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-17(12-4-5-14-15(11-12)20-24-19-14)21-9-6-13(7-10-21)23-16-3-1-2-8-18-16/h1-5,8,11,13H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZVNVCTHCEFDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.